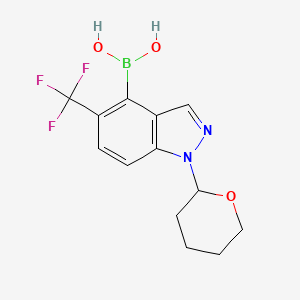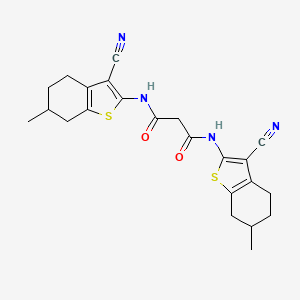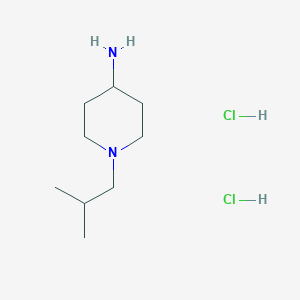
3-(2,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “3-(2,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde” is likely to be an organic compound given its structure. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The presence of the aldehyde functional group (-CHO) suggests that it may have properties similar to other aldehydes, such as having a polar nature and being able to participate in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific data or an experimental study, it’s difficult to provide an accurate analysis of its molecular structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The aldehyde group is often involved in nucleophilic addition reactions, and the pyrazole ring can participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of an aldehyde group could make it polar and capable of forming hydrogen bonds .科学研究应用
3-(2,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde has been studied for its potential applications in the fields of chemistry, pharmacology, and biochemistry. In particular, it has been used as a substrate in the synthesis of various compounds, including drugs such as ibuprofen and other pharmaceuticals. Additionally, it has been used in the synthesis of various polymers and dyes.
作用机制
The mechanism of action of 3-(2,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is not fully understood. However, it is believed to be involved in the formation of reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are believed to be involved in the regulation of various cellular processes. Additionally, it has been shown to interact with various proteins, including those involved in the regulation of cell proliferation and apoptosis.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. In particular, it has been shown to be involved in the regulation of various cellular processes, including cell proliferation, apoptosis, and angiogenesis. Additionally, it has been shown to interact with various proteins, including those involved in the regulation of cell proliferation and apoptosis.
实验室实验的优点和局限性
The advantages of using 3-(2,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde in laboratory experiments include its low cost and ease of synthesis. Additionally, it has been shown to be stable in a variety of solvents and temperatures, making it suitable for use in a variety of experiments. However, it is important to note that this compound is a hazardous compound, and should be handled with care.
未来方向
Future research on 3-(2,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde could focus on further exploring its potential applications in the fields of chemistry, pharmacology, and biochemistry. Additionally, further research could be done to better understand its mechanism of action and its biochemical and physiological effects. Additionally, further research could be done to explore its potential applications in the development of novel drugs and other compounds. Finally, further research could be done to explore the potential for using this compound in the development of new polymers and dyes.
合成方法
3-(2,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is synthesized through a multi-step process beginning with the condensation of 2,4-dimethylphenylhydrazine and ethyl acetoacetate in the presence of a base. The resulting product is then reacted with benzaldehyde, followed by hydrolysis and oxidation to form the desired product.
安全和危害
属性
IUPAC Name |
3-(2,4-dimethylphenyl)-1-phenylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O/c1-13-8-9-17(14(2)10-13)18-15(12-21)11-20(19-18)16-6-4-3-5-7-16/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSWSYBAHGDBUAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN(C=C2C=O)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S,2S,5R)-rel-3-Azabicyclo[3.1.0]hexan-2-ylmethanol hydrochloride](/img/no-structure.png)

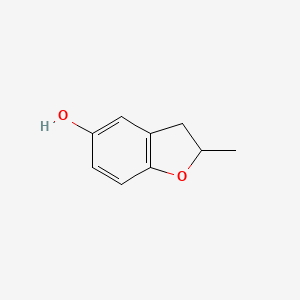
![3-[5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2624636.png)
![4-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2624637.png)

![1-(4H-Thiochromeno[4,3-d][1,3]thiazol-2-yl)ethanamine;dihydrochloride](/img/structure/B2624643.png)
![5-methyl-3-oxo-2-phenyl-N-(thiazol-2-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2624644.png)
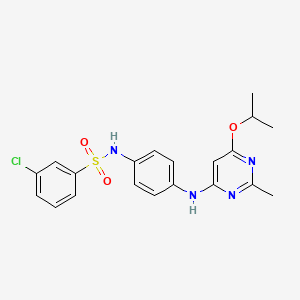
![2-(4-Ethoxyphenyl)-1-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2624646.png)
